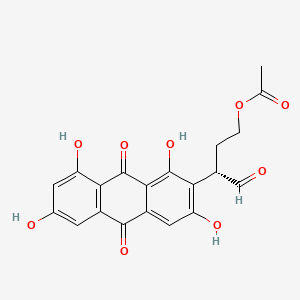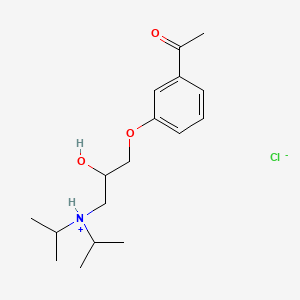
3'-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is a chemical compound with the molecular formula C17H28ClNO3 It is a derivative of acetophenone and is characterized by the presence of a diisopropylamino group, a hydroxy group, and a propoxy group attached to the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride typically involves the reaction of 3-acetylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-acetylphenoxy)propanol. This intermediate is then reacted with diisopropylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The diisopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Aplicaciones Científicas De Investigación
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxy and propoxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: Similar structure but with additional hydroxy groups.
3-(3-Acetylphenoxy)-2-hydroxy-N,N-diisopropyl-1-propanaminium chloride: Similar structure with variations in the propoxy group.
Uniqueness
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group enhances its potential as an enzyme inhibitor, while the hydroxy and propoxy groups provide additional sites for chemical modification and interaction with target molecules .
Propiedades
Número CAS |
63990-70-5 |
|---|---|
Fórmula molecular |
C17H28ClNO3 |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
[3-(3-acetylphenoxy)-2-hydroxypropyl]-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)18(13(3)4)10-16(20)11-21-17-8-6-7-15(9-17)14(5)19;/h6-9,12-13,16,20H,10-11H2,1-5H3;1H |
Clave InChI |
XQRALZKQYRLRST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CC(COC1=CC=CC(=C1)C(=O)C)O)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


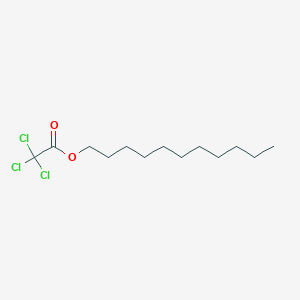
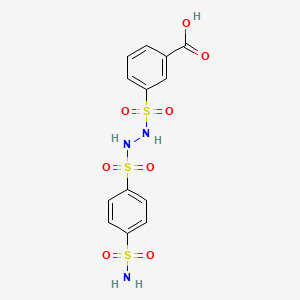
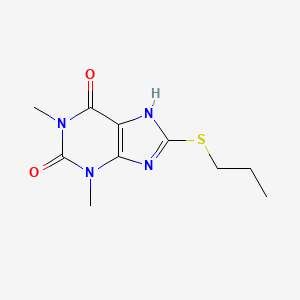
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
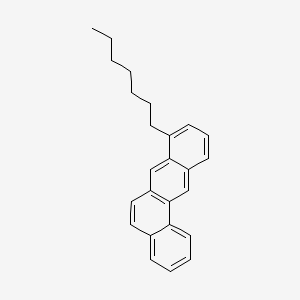

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
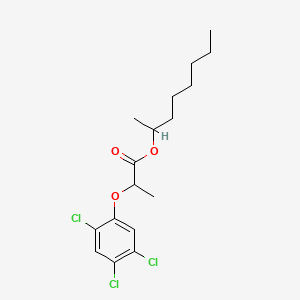

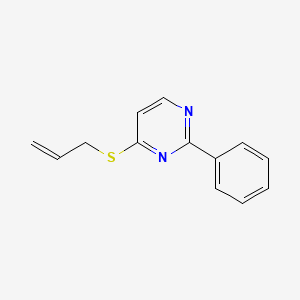
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
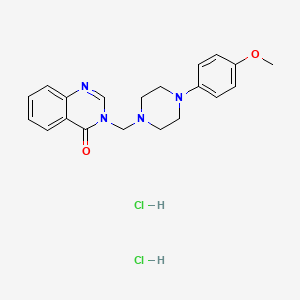
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
